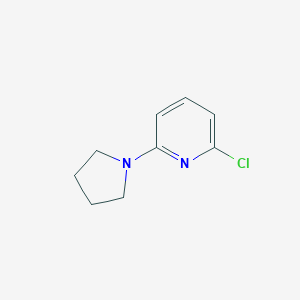
2-クロロ-6-(1-ピロリジニル)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(pyrrolidin-1-yl)pyridine is a chemical compound with the molecular formula C9H11ClN2. It is a pyridine derivative where a chlorine atom is substituted at the 2-position and a pyrrolidinyl group at the 6-position.
科学的研究の応用
2-Chloro-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pyrrolidin-1-yl)pyridine typically involves the reaction of 2-chloropyridine with pyrrolidine under specific conditions. One common method is to heat 2-chloropyridine with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 2-Chloro-6-(pyrrolidin-1-yl)pyridine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
化学反応の分析
Types of Reactions
2-Chloro-6-(pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrolidinyl group can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-amino-6-(1-pyrrolidinyl)pyridine or 2-thio-6-(1-pyrrolidinyl)pyridine can be formed.
Oxidation Products: N-oxides of the pyrrolidinyl group.
Reduction Products: Secondary amines derived from the pyrrolidinyl group.
作用機序
The mechanism of action of 2-Chloro-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with enzymes or receptors, modulating their activity. The chlorine atom can also participate in hydrogen bonding or halogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine
- 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
- 2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-6-(pyrrolidin-1-yl)pyridine is unique due to the specific positioning of the chlorine and pyrrolidinyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
生物活性
2-Chloro-6-(pyrrolidin-1-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR). The findings are supported by diverse research studies and data tables summarizing key results.
Analgesic and Anti-inflammatory Effects
Research has indicated that compounds related to 2-Chloro-6-(pyrrolidin-1-yl)pyridine exhibit significant analgesic and anti-inflammatory properties. These effects are primarily mediated through the inhibition of the TRPA1 receptor, which plays a crucial role in pain sensation and inflammatory responses. For instance, a study highlighted that derivatives of this compound can effectively block TRPA1 activation, suggesting their potential use in treating pain and pulmonary diseases .
Antimicrobial Activity
The compound also shows promising antimicrobial activity against various pathogens. In vitro studies have demonstrated that pyrrolidine derivatives, including 2-Chloro-6-(pyrrolidin-1-yl)pyridine, possess antibacterial properties with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria. Notably, compounds containing halogen substituents have shown enhanced bioactivity .
The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The pyridine ring facilitates π-π interactions with aromatic residues in enzyme active sites, while the pyrrolidine ring can form hydrogen bonds or hydrophobic interactions. Additionally, the carboxylic acid group can engage in ionic interactions with positively charged residues, stabilizing the binding of the compound to its target .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the pyrrolidine ring significantly influence biological activity. For instance, replacing morpholine with pyrrolidine has been shown to increase potency nearly four-fold in certain assays . The following table summarizes key findings from SAR studies:
| Compound Modification | Effect on Activity |
|---|---|
| Morpholine → Pyrrolidine | Increased potency (4-fold) |
| Halogen substitutions | Enhanced antibacterial activity |
| Carboxylic acid group | Stabilizes binding to targets |
Study on TRPA1 Inhibition
A notable case study investigated the effects of 2-Chloro-6-(pyrrolidin-1-yl)pyridine analogs on TRPA1 activation. The results indicated that specific substitutions on the pyrrolidine ring could significantly reduce TRPA1-mediated pain responses in animal models. This suggests a potential therapeutic application for chronic pain management.
Antimicrobial Efficacy Evaluation
In another study focused on antimicrobial efficacy, various derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL for some derivatives, indicating strong antibacterial activity .
特性
IUPAC Name |
2-chloro-6-pyrrolidin-1-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMNALSMDIURFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














